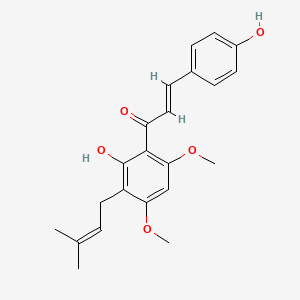
3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. It derives from a propionyl-CoA.
Scientific Research Applications
Synthesis and Chemical Behavior
Lignin Synthesis and Analysis : The compound 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA is closely related to lignin model compounds. Studies have been conducted on synthesizing and analyzing various lignin-related compounds to understand lignin formation and decomposition, which is crucial in areas like biofuel production and environmental science (Pepper, Sundaram, & Dyson, 1971).
Metabolism Studies : This compound's related structures have been used in studies to understand the metabolic pathways and excretion processes in organisms, particularly focusing on how these compounds are metabolized and their transformation into various metabolites (Jodynis-Liebert, 1993).
Crystal Structure Analysis : Research has been done on the synthesis and crystal structure analysis of related compounds. These studies are essential for understanding the molecular structure and properties, which can be pivotal in materials science and pharmaceuticals (Thippeswamy et al., 2011).
Biological and Environmental Implications
Phenolic Constituents in Plants : Compounds similar to 3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoyl-CoA have been isolated from various plants like Chenopodium album and Pinus sylvestris. These studies contribute to understanding plant biochemistry and potential uses in herbal medicine and natural product research (Cutillo et al., 2006).
Environmental Chemistry : Research on the interaction of similar compounds with atmospheric pollutants (e.g., NO3 radicals) is crucial for understanding environmental chemistry, particularly how organic compounds from plants interact with atmospheric components (Liu, Wen, & Wu, 2017).
Antioxidant Properties : Studies on the antioxidant properties of phenylpropanoids, which are structurally related to 3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoyl-CoA, have implications for understanding the role of these compounds in oxidative stress and potential therapeutic applications (Kikuzaki et al., 1999).
properties
Product Name |
3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoyl-CoA |
|---|---|
Molecular Formula |
C31H46N7O20P3S |
Molecular Weight |
961.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanethioate |
InChI |
InChI=1S/C31H46N7O20P3S/c1-31(2,26(44)29(45)34-7-6-21(41)33-8-9-62-22(42)11-17(39)16-4-5-19(53-3)18(40)10-16)13-55-61(51,52)58-60(49,50)54-12-20-25(57-59(46,47)48)24(43)30(56-20)38-15-37-23-27(32)35-14-36-28(23)38/h4-5,10,14-15,17,20,24-26,30,39-40,43-44H,6-9,11-13H2,1-3H3,(H,33,41)(H,34,45)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)/t17?,20-,24-,25-,26+,30-/m1/s1 |
InChI Key |
QSLKARMQBYYEDQ-SOHGBHMBSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C4=CC(=C(C=C4)OC)O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C4=CC(=C(C=C4)OC)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



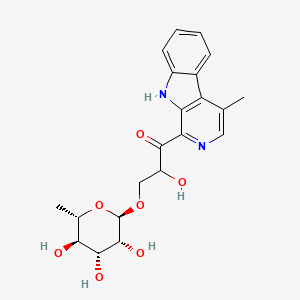

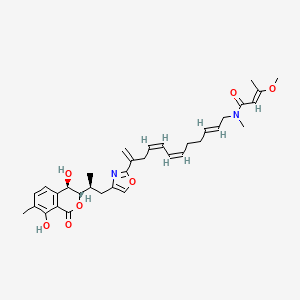

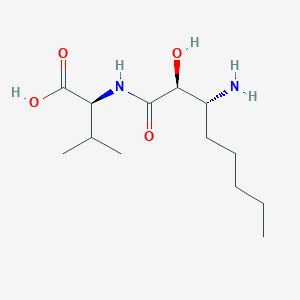
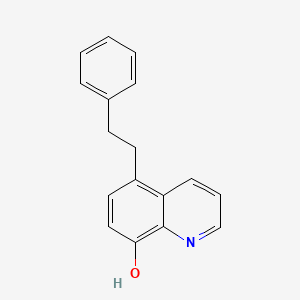

![(2S,3aS,6R,7aS)-6-hydroxy-1-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B1247368.png)
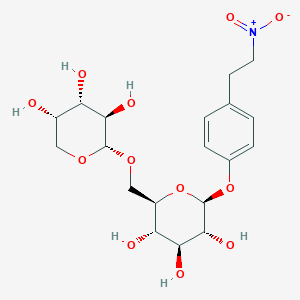
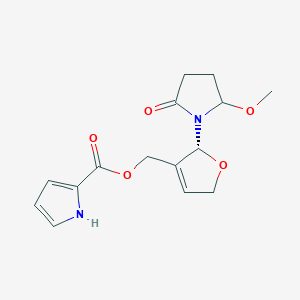
![sulfuric acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1247373.png)


